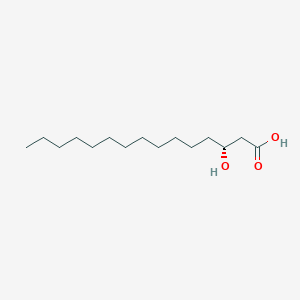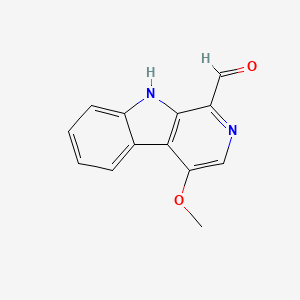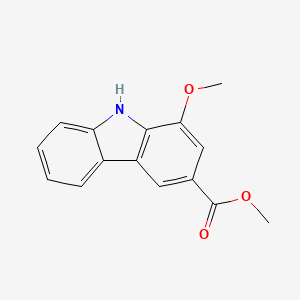
2-Hydroxymuconic semialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4Z)-2-hydroxy-6-oxohexa-2,4-dienoic acid is a 2-hydroxy-6-oxohexa-2,4-dienoic acid having (2E,4Z)-configuration. It is a conjugate acid of a (2E,4Z)-2-hydroxy-6-oxohexa-2,4-dienoate.
Scientific Research Applications
Application in Organic Synthesis
2-Hydroxymuconic semialdehyde (2-HMS) is a valuable intermediate in organic synthesis. Its preparation has been explored using Pseudomonas stutzeri N2, which accumulates 2-HMS in phenol-containing wastewater. This accumulation allows for the potential use of phenolic wastes in producing 2-HMS. Through specific treatments and conditions, high purity 2-HMS can be obtained for use in synthesis (Bai et al., 2021).
Role in Biodegradation Pathways
2-HMS plays a role in the biodegradation of nitrobenzene and 2-aminophenol, as found in Pseudomonas pseudoalcaligenes JS45. It is involved in the oxidation process of aldehyde analogs, which has implications for understanding and enhancing biodegradation pathways (He, Davis, & Spain, 1998).
Methodology for Stable 2-HMS Preparation
A novel method combining enzymatic catalysis with bisulfite addition has been developed to prepare stable 2-HMS. This approach addresses the challenge of 2-HMS's reactivity and instability, making it easier to store and use in various applications (Bai et al., 2021).
Genetic Analysis of 2-HMS Enzymes
Research on Achromobacter xylosoxidans KF701 has provided insights into the genetic structure of genes encoding 2-HMS dehydrogenase. This understanding is crucial for exploring the enzyme's role in various metabolic pathways, particularly those involved in the degradation of aromatic compounds (Kang et al., 1998).
Enzymatic Metabolism of 2-HMS
Studies have shown that certain enzymes can metabolize 2-HMS in specific pathways, such as the meta-cleavage route in bacteria like Bacillus species. This discovery expands the understanding of microbial pathways for degrading aromatic compounds (Buswell, 1974).
properties
Molecular Formula |
C6H6O4 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(3E,5E)-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H6O4/c7-4-2-1-3-5(8)6(9)10/h1-4,7H,(H,9,10)/b3-1+,4-2+ |
InChI Key |
MTOBWJUHQXQURZ-ZPUQHVIOSA-N |
Isomeric SMILES |
C(=C/C(=O)C(=O)O)\C=C\O |
SMILES |
C(=CC(=O)C(=O)O)C=CO |
Canonical SMILES |
C(=CC(=O)C(=O)O)C=CO |
synonyms |
2-hydroxy-6-oxohexa-2,4-dienoate semialdehyde hydroxymuconic semialdehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






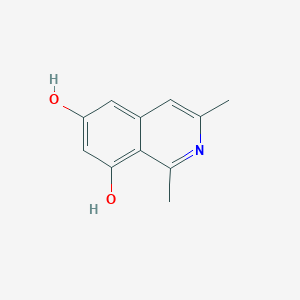
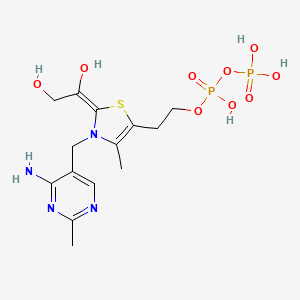
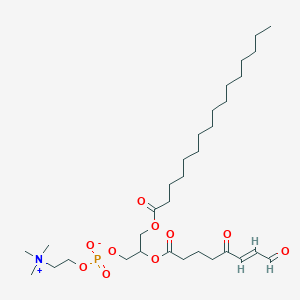



![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)
